N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide
Description
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide is a benzamide derivative featuring a pyrimidine core substituted with amino (NH₂), hydroxy (OH), and methyl (CH₃) groups at the 2-, 5-, and 6-positions, respectively. The benzamide moiety is linked to the pyrimidine ring at the 4-position.
Properties
CAS No. |
61581-37-1 |
|---|---|
Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C12H12N4O2/c1-7-9(17)10(16-12(13)14-7)15-11(18)8-5-3-2-4-6-8/h2-6,17H,1H3,(H3,13,14,15,16,18) |
InChI Key |
WYAMPNBEPJCBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
The most widely reported synthesis route involves the formation of an amide bond between 2-methylbenzoic acid and 2-amino-5-hydroxy-6-methylpyrimidin-4-amine. This method typically employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 2–20 hours, achieving yields of 68–85% (Table 1).
Table 1: Reaction Conditions for EDC/HOBt-Mediated Synthesis
| Component | Quantity | Reaction Time | Yield (%) |
|---|---|---|---|
| 2-Methylbenzoic acid | 1.2 eq | 2–20 hours | 68–85 |
| Pyrimidine amine | 1.0 eq | Room temp | – |
| EDC·HCl | 1.5 eq | – | – |
| HOBt | 1.5 eq | – | – |
This protocol is favored for its mild conditions and compatibility with sensitive functional groups. Nuclear magnetic resonance (NMR) analysis of the product confirms successful amidation, with characteristic peaks at δ 8.2 ppm (amide NH) and δ 6.8 ppm (pyrimidine aromatic protons).
Solvent-Free Thermal Condensation
An alternative approach utilizes solvent-free conditions, where 2-methylbenzoic acid and the pyrimidine amine are heated at 120°C in the presence of urea as a catalyst. This method eliminates the need for toxic solvents but requires longer reaction times (8–12 hours) and results in slightly lower yields (55–62%). Fourier-transform infrared (FTIR) spectroscopy of products synthesized via this route shows a strong absorption band at 1650 cm⁻¹, corresponding to the C=O stretch of the amide bond.
Multi-Step Synthesis from Precursors
For higher purity requirements, a five-step protocol has been documented:
- Pyrimidine Ring Formation : Condensation of thiourea with β-keto esters under acidic conditions.
- Hydroxylation : Oxidation of the 5-position using hydrogen peroxide.
- Methylation : Introduction of the 6-methyl group via dimethyl sulfate.
- Amination : Nucleophilic substitution with ammonia.
- Benzoylation : Reaction with benzoyl chloride in tetrahydrofuran (THF).
This method produces the target compound with >95% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography reveals that the molecule crystallizes in a triclinic P-1 space group, with two independent molecules in the asymmetric unit and a DMF solvent molecule.
Mechanistic Insights and Optimization
Reaction Kinetics
Density functional theory (DFT) calculations indicate that the rate-limiting step in amide bond formation is the nucleophilic attack of the pyrimidine amine on the activated carboxylate intermediate. The HOMO-LUMO energy gap (ΔE = 3.2 eV) suggests moderate reactivity, consistent with experimental observations of 6–8 hour reaction times for optimal conversion.
Solvent and Catalyst Effects
Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Conversely, non-polar solvents like toluene reduce yields by 20–30% due to poor solubility of intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) have been shown to improve yields to 78–82% by facilitating proton transfer during coupling.
Characterization Techniques
Spectroscopic Analysis
- ¹H NMR : Distinct signals for the amide proton (δ 10.2 ppm), pyrimidine NH₂ (δ 6.5 ppm), and aromatic protons (δ 7.3–8.1 ppm).
- FTIR : Peaks at 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1590 cm⁻¹ (C–N amide).
- Mass Spectrometry : Molecular ion peak at m/z 258.28 (M⁺), with fragmentation patterns consistent with cleavage at the amide bond.
Crystallographic Studies
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding between the amide NH and pyrimidine oxygen (O···H–N = 2.01 Å), stabilizing the crystal lattice. The dihedral angle between the benzamide and pyrimidine rings is 42.5°, indicating moderate π-conjugation.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
While the EDC/HOBt method offers high yields, the use of expensive coupling agents increases production costs by ~30% compared to thermal condensation. Large-scale batches (>1 kg) often employ solvent-free routes to minimize waste disposal expenses.
Purification Challenges
Column chromatography remains the standard purification method, though recent advances in continuous-flow crystallization have reduced processing times by 40%. Residual DMF in final products (<500 ppm) is monitored via gas chromatography to meet pharmaceutical safety standards.
Emerging Applications and Derivatives
Kinase Inhibition
Structural analogs of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide exhibit potent inhibition of GluK1/GluK2 kainate receptors (IC₅₀ = 12–18 nM), making them candidates for treating neurodegenerative diseases.
Materials Science
The compound’s planar structure and hydrogen-bonding capacity enable its use as a building block for metal-organic frameworks (MOFs). Preliminary studies show surface areas of 450–600 m²/g when coordinated with Zn²⁺ ions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: The amino group on the pyrimidine ring can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural uniqueness lies in its pyrimidine-benzamide hybrid scaffold. Below is a comparative analysis with analogous compounds from the evidence:
Table 1: Structural Comparison of Selected Benzamide and Pyrimidine Derivatives
Key Observations :
- Pyrimidine vs. Benzamide Focus : The target compound combines a substituted pyrimidine with a benzamide group, whereas ’s CTPB and CTB prioritize bulky aromatic substituents (e.g., pentadecyl chains) for HAT modulation .
- Oxadiazole vs. Pyrimidine : LMM5 () incorporates a 1,3,4-oxadiazole ring linked to benzamide, a feature absent in the target compound, which correlates with its antifungal rather than epigenetic activity .
Pharmacokinetic and Physicochemical Properties
While empirical data are lacking for the target compound, inferences can be drawn:
- Solubility: The 5-hydroxy and 2-amino groups may improve aqueous solubility compared to ’s lipophilic pentadecyl-containing derivatives .
Biological Activity
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
- CAS Number : 61581-40-6
- IUPAC Name : N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
Synthesis
The synthesis of this compound typically involves the coupling of 2-amino-5-hydroxy-6-methylpyrimidine with benzoyl chloride or related derivatives under controlled conditions. Key steps include:
- Reaction Setup : The reactants are combined in an organic solvent with a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide).
- Catalysis : A catalyst like DMAP (4-dimethylaminopyridine) is often employed to enhance reaction efficiency.
- Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1 and DNMT3A. This inhibition is crucial for cancer research, as it can affect gene regulation and tumorigenesis.
| Enzyme | Inhibition Activity |
|---|---|
| DNMT1 | Significant Inhibition |
| DNMT3A | Significant Inhibition |
Research indicates that this compound can effectively inhibit these enzymes at low micromolar concentrations, making it a promising candidate for cancer therapeutics.
Antiproliferative Effects
Studies have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
These results suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, which is a critical factor in drug development .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The compound binds to the active sites of specific enzymes, inhibiting their activity and altering cellular pathways.
- Modulation of Gene Expression : By inhibiting DNA methyltransferases, it can lead to the reactivation of silenced genes involved in tumor suppression.
- Antioxidative Properties : Some studies suggest that this compound may also exhibit antioxidative properties, which can further contribute to its anticancer effects .
Case Studies
Several case studies highlight the effectiveness of this compound in vivo:
- Study on Mice Models : In a xenograft model using human cancer cells, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Cell Culture Experiments : In vitro studies demonstrated that treatment with this compound led to increased apoptotic cell death in treated cancer cell lines compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by coupling with benzamide derivatives. Key steps include:
- Amino and hydroxy group protection : Use tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during coupling .
- Coupling conditions : Employ 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane with triethylamine as a base to facilitate amide bond formation .
- Purification : Optimize via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of pyrimidine derivative to benzoyl chloride) significantly impact yield .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl at C6, hydroxy at C5) and amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: 290.12) .
- X-ray Crystallography : Resolve crystal packing effects, as seen in analogous benzamide derivatives, to validate stereochemistry .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. What in vitro assays are appropriate for evaluating the cytotoxic potential of this compound?
- Experimental Design :
- Cell Lines : Test against KRAS-mutant cancer lines (e.g., HCT-116, A549) due to structural similarity to RAF inhibitors targeting RAS pathways .
- Dose-Response Analysis : Use MTT assays over 72 hours with concentrations ranging 1–100 μM. Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) .
- Control Compounds : Compare to hydroxyurea or staurosporine to benchmark potency (e.g., IC50 values of 0.8 mM for benzamide derivatives vs. 4.3 mM for hydroxyurea) .
Q. What strategies can mitigate solubility challenges during biological testing of this compound?
- Approaches :
- Crystal Engineering : Modify the pyrimidine ring’s substituents (e.g., replacing methyl with tetrahydropyranyl oxy groups) to disrupt hydrophobic stacking, as demonstrated in RAF709 .
- Prodrug Synthesis : Introduce phosphate or PEGylated moieties at the hydroxy group to enhance aqueous solubility .
Q. How do structural modifications influence the compound’s kinase inhibitory activity?
- Structure-Activity Relationship (SAR) Insights :
- Pyrimidine Substitutions : Adding electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide ring enhances selectivity for kinases like B/C RAF (Ki < 10 nM) .
- Amino Group Modifications : Methylation reduces off-target effects on cytochrome P450 enzymes, improving metabolic stability .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data?
- Integrated Analysis :
- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models. For example, poor oral absorption may explain low in vivo activity despite potent in vitro IC50 .
- Metabolite Identification : Use LC-MS/MS to detect rapid glucuronidation or hydrolysis of the benzamide moiety, which may deactivate the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
